mPEG-N,N-Ditetradecylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ALC-0159 is a polyethylene glycol (PEG) lipid conjugate, specifically the N,N-dimyristylamide of 2-hydroxyacetic acid, O-pegylated to a PEG chain mass of about 2 kilodaltons. This compound is primarily used as an excipient in lipid nanoparticles (LNPs) for mRNA vaccines, such as the Pfizer-BioNTech COVID-19 vaccine .
準備方法
The synthesis of ALC-0159 involves the conjugation of polyethylene glycol (PEG) with N,N-dimyristylamide of 2-hydroxyacetic acid. The preparation of lipid nanoparticles (LNPs) containing ALC-0159 typically involves dissolving lipids in ethanol and preparing stock solutions. The lipid mixture is then prepared by combining specific amounts of ALC-0315, cholesterol, DSPC, and ALC-0159 . Industrial production methods often utilize microfluidic mixing to achieve homogeneous LNPs with high encapsulation efficiency .
化学反応の分析
ALC-0159, being a PEGylated lipid, primarily undergoes reactions typical of PEGylated compounds. These include:
Oxidation: PEG chains can undergo oxidation, leading to the formation of aldehydes and carboxylic acids.
Substitution: The hydroxyl groups in PEG can participate in substitution reactions, forming esters or ethers. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and substitution reagents like acid chlorides. .
科学的研究の応用
ALC-0159 is extensively used in the formulation of lipid nanoparticles (LNPs) for mRNA vaccines. Its primary role is to form a protective hydrophilic layer that stabilizes the LNPs, enhancing their storage stability and reducing nonspecific binding to proteins . This makes it crucial in the development of vaccines, particularly mRNA vaccines like the Pfizer-BioNTech COVID-19 vaccine . Additionally, ALC-0159 is used in drug delivery systems to improve the circulation time of LNPs, thereby enhancing the efficacy of the delivered therapeutic agents .
作用機序
The primary function of ALC-0159 in lipid nanoparticles is to form a protective hydrophilic layer that sterically stabilizes the nanoparticles. This stabilization contributes to the storage stability of the LNPs and reduces nonspecific binding to proteins . The PEGylated lipid also helps in extending the circulation time of the nanoparticles in the bloodstream, thereby improving the delivery efficiency of the encapsulated mRNA .
類似化合物との比較
ALC-0159 is often compared with other PEGylated lipids used in lipid nanoparticles, such as:
DSPC (Distearoylphosphatidylcholine): A neutral phospholipid used in LNP formulations to control particle size and stability.
Cholesterol: Used in LNP formulations to enhance membrane fluidity and stability. ALC-0159 is unique in its specific PEGylation, which provides a balance between stability and circulation time, making it a critical component in the formulation of effective mRNA vaccines.
特性
分子式 |
C33H67NO3 |
---|---|
分子量 |
525.9 g/mol |
IUPAC名 |
2-(2-methoxyethoxy)-N,N-di(tetradecyl)acetamide |
InChI |
InChI=1S/C33H67NO3/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-34(33(35)32-37-31-30-36-3)29-27-25-23-21-19-17-15-13-11-9-7-5-2/h4-32H2,1-3H3 |
InChIキー |
BPWFJNQUTKVHIR-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCN(CCCCCCCCCCCCCC)C(=O)COCCOC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。